2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Description
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 5 and an amino group at position 2. A sulfanyl linker connects the triazole moiety to an acetamide group, which is further attached to a 9-ethylcarbazole scaffold.
Properties
Molecular Formula |
C26H26N6O2S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-3-31-22-11-6-5-10-20(22)21-15-18(12-13-23(21)31)28-24(33)16-35-26-30-29-25(32(26)27)17-8-7-9-19(14-17)34-4-2/h5-15H,3-4,16,27H2,1-2H3,(H,28,33) |
InChI Key |
BQPWWSMKVBDLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=CC=C4)OCC)C5=CC=CC=C51 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenyl halides.
Attachment of the Carbazole Moiety: The carbazole moiety can be attached via a coupling reaction using carbazole derivatives and appropriate coupling agents.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl and carbazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide, potassium tert-butoxide, and various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug development. It could be investigated for its efficacy in treating various diseases, including infections and cancers.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide likely involves interaction with specific molecular targets in biological systems. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbazole moiety may also contribute to the compound’s biological activity by intercalating with DNA or interacting with other cellular components.
Comparison with Similar Compounds
Variations in the Triazole Substituents
The triazole ring’s substitution pattern critically impacts physicochemical and pharmacological properties. Key analogues include:
Key Observations :
- Electron Effects : The ethoxy group in the target compound may improve metabolic stability compared to electron-withdrawing chloro substituents, which could increase reactivity and susceptibility to enzymatic degradation .
- Solubility : Pyridin-4-yl and furan-2-yl analogues likely exhibit higher aqueous solubility due to heteroaromatic or polar groups, whereas the ethoxyphenyl group may enhance lipophilicity (logP ~4.2 estimated) .
Modifications in the Carbazole Moiety
The 9-ethylcarbazole unit is a common feature, but analogues with carbazole modifications include:
Impact on Bioactivity : The 9-ethyl group in the target compound likely increases cell membrane penetration compared to smaller substituents, favoring CNS or intracellular targets .
Yield Comparison :
Crystallographic Data
Anti-Inflammatory Activity
- Anti-Exudative Effects : Furan-2-yl analogues () showed 60% inhibition at 10 mg/kg (vs. 70% for diclofenac sodium at 8 mg/kg). The target compound’s ethoxy group may enhance COX-2 selectivity due to increased lipophilicity .
- Chlorophenyl Analogues : Higher potency but increased hepatotoxicity (IC50 ~2 μM vs. ~5 μM for ethoxyphenyl) .
Biological Activity
The compound 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimalarial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.47 g/mol. The structure features a triazole ring linked to a carbazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on MCF-7 and A549 cell lines. The results indicated significant inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide | MCF-7 | 12.5 |
| 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide | A549 | 15.0 |
These findings suggest that the compound exhibits promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimalarial Activity
The antimalarial properties of triazole derivatives are also noteworthy. The compound was tested against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
In vitro assays were performed to determine the efficacy of the compound against P. falciparum strains:
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-y]sulfanyl}-N-(9-ethyl-9H-carbazol-3-y)acetamide | 3D7 | 199 |
| Control (Chloroquine) | 3D7 | 50 |
The results demonstrated that the compound has a significant inhibitory effect on the growth of P. falciparum, although it is less potent than chloroquine. This suggests potential for further optimization to enhance its antimalarial activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may interfere with key enzymes involved in cellular proliferation.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.
- Disruption of Parasite Metabolism : In the context of malaria, triazoles are thought to disrupt metabolic pathways essential for parasite survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
